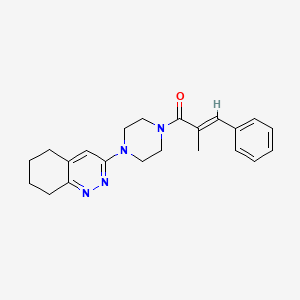

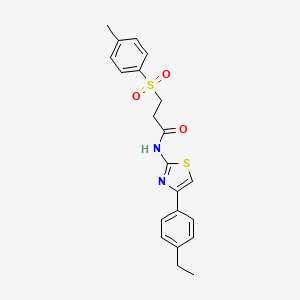

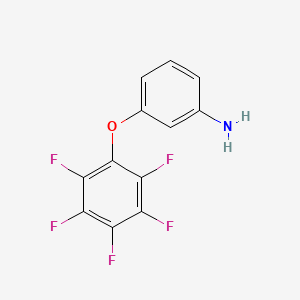

![molecular formula C23H21N5O4 B2507734 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 941952-47-2](/img/structure/B2507734.png)

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide" is a derivative of the pyrido[3,2-d]pyrimidin-2(1H)-one family. This class of compounds is known for its potential biological activities, which include inhibition of enzymes like aldose reductase, as well as possessing antioxidant properties .

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin-2(1H)-one derivatives has been reported through a two-step sequence. Initially, magnesium enolates of tertiary acetamides are added to 2-chloro-6-methylpyridine-3-carbonitrile to yield vinylogous urea derivatives. These intermediates are then reacted with aryl isocyanates in the presence of sodium hydride to produce the corresponding pyrido[2,3-d]pyrimidin-2(1H)-one derivatives . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been elucidated using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), proton nuclear magnetic resonance (PMR), and X-ray crystallography. These techniques provide detailed information about the electronic and spatial configuration of the molecules, which is crucial for understanding their chemical behavior and biological activity .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized through the reaction of 2-acetoacetamidopyridines with phosgene. This reaction leads to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. However, attempts to modify this route using methyl- and benzyl chloroformates were unsuccessful, resulting in the elimination of the acetoacetyl group and the formation of carbamate derivatives instead .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring, such as phenol or catechol moieties, has been shown to significantly affect the biological activity of these compounds. Specifically, the introduction of hydroxy groups enhances the inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications. Moreover, these compounds exhibit antioxidant properties, which are particularly pronounced in catechol derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) detailed the synthesis of pyrimidinones and oxazinones derivatives fused with thiophene rings, starting from citrazinic acid. These compounds exhibited significant antimicrobial activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).

Anticancer Activity

Al-Sanea et al. (2020) investigated the anticancer activity of certain pyrimidin-4-yl derivatives, demonstrating appreciable cancer cell growth inhibition in various cancer cell lines. This underscores the potential application of these derivatives in cancer therapy (Al-Sanea et al., 2020).

Radioligand Imaging

Dollé et al. (2008) focused on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), useful in in vivo imaging using positron emission tomography (PET). This research indicates the importance of pyrimidin-derivatives in the development of diagnostic tools (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Evaluation

Research conducted by Sondhi et al. (2009) synthesized pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. Some compounds showed significant activities, suggesting their utility in developing new anti-inflammatory and analgesic drugs (Sondhi et al., 2009).

Synthesis for Heterocyclic Compound Construction

Farouk et al. (2021) described the synthesis of novel N-pyrimidinylacetamide derivatives that serve as precursors for constructing various nitrogen heterocyclic compounds. This demonstrates the compound's role in synthesizing complex molecules with potential biological activities (Farouk et al., 2021).

Wirkmechanismus

The mechanism of action of pyridopyrimidine derivatives often involves interaction with various therapeutic targets . For example, some of the most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate to tetrahydrofolate which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c1-2-32-18-10-8-16(9-11-18)26-20(29)15-27-19-7-5-13-25-21(19)22(30)28(23(27)31)14-17-6-3-4-12-24-17/h3-13H,2,14-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIMIUISXVBAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

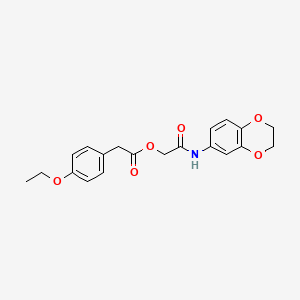

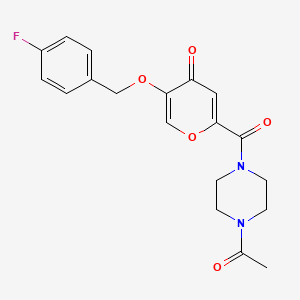

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

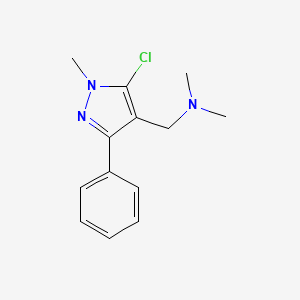

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)

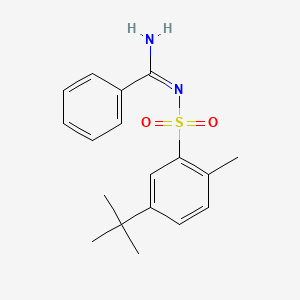

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

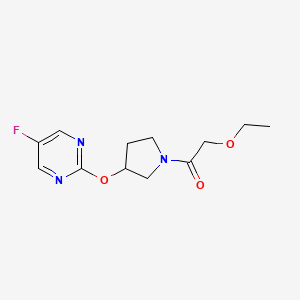

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

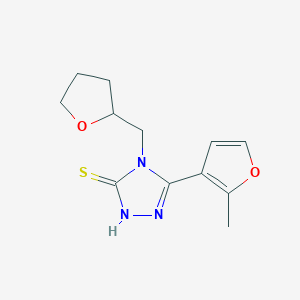

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)